molecular formula C25H18N2O4 B15019686 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate

Cat. No.: B15019686
M. Wt: 410.4 g/mol
InChI Key: YVTIKSHGSUFBPH-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route includes the following steps:

Chemical Reactions Analysis

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate involves its interaction with molecular targets through its Schiff base structure. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can lead to inhibition of enzyme activity or alteration of protein function, contributing to its potential biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate include other Schiff bases with varying substituents on the aromatic rings. Some examples are:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic and steric properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C25H18N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

[4-[(4-methylphenyl)iminomethyl]-2-nitrophenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C25H18N2O4/c1-17-9-12-20(13-10-17)26-16-18-11-14-24(23(15-18)27(29)30)31-25(28)22-8-4-6-19-5-2-3-7-21(19)22/h2-16H,1H3

InChI Key

YVTIKSHGSUFBPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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